Pyrimidine, 2-[(difluoromethyl)thio]-

Medicinal chemistry Physicochemical property profiling Lipophilicity tuning

Pyrimidine, 2-[(difluoromethyl)thio]- (CAS 129549-96-8) is a heterocyclic building block comprising a pyrimidine ring substituted at the 2-position with a difluoromethylthio (–SCF₂H) group. Its molecular formula is C₅H₄F₂N₂S (MW 162.16), with predicted physicochemical properties including a boiling point of 166.5 ± 35.0 °C, density of 1.38 ± 0.1 g/cm³, and a predicted pKa of –1.17 ± 0.33.

Molecular Formula C5H4F2N2S
Molecular Weight 162.16
CAS No. 129549-96-8
Cat. No. B2664192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2-[(difluoromethyl)thio]-
CAS129549-96-8
Molecular FormulaC5H4F2N2S
Molecular Weight162.16
Structural Identifiers
SMILESC1=CN=C(N=C1)SC(F)F
InChIInChI=1S/C5H4F2N2S/c6-4(7)10-5-8-2-1-3-9-5/h1-4H
InChIKeyFWBOYZCLRDVGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine, 2-[(difluoromethyl)thio]- (CAS 129549-96-8): Core Chemical Identity and Procurement-Relevant Background


Pyrimidine, 2-[(difluoromethyl)thio]- (CAS 129549-96-8) is a heterocyclic building block comprising a pyrimidine ring substituted at the 2-position with a difluoromethylthio (–SCF₂H) group. Its molecular formula is C₅H₄F₂N₂S (MW 162.16), with predicted physicochemical properties including a boiling point of 166.5 ± 35.0 °C, density of 1.38 ± 0.1 g/cm³, and a predicted pKa of –1.17 ± 0.33 . The –SCF₂H moiety is a fluorinated organosulfur group that has gained significant attention in medicinal chemistry as a lipophilic hydrogen-bond donor and a bioisostere of hydroxy and thiol groups, enabling fine-tuning of drug-like properties [1]. The compound serves as a versatile synthetic intermediate for constructing more elaborate pyrimidine thioether derivatives with demonstrated applications in agrochemical and pharmaceutical research [2].

Why 2-[(Difluoromethyl)thio]pyrimidine Cannot Be Replaced by Its Methylthio, Trifluoromethylthio, or Chloromethylthio Analogs in Research Applications


The –SCF₂H group occupies a distinct and non-interchangeable physicochemical space within the pyrimidine thioether series. Its Hansch lipophilicity parameter (πR = 0.68) situates it between the less lipophilic –SCH₃ group (πR = 0.56) and the highly lipophilic –SCF₃ group (πR = 1.44), providing a unique tool for modulating membrane permeability without overshooting into excessive lipophilicity [1]. Critically, the –SCF₂H proton is weakly acidic, enabling the group to function as a hydrogen-bond donor—a capability absent in both –SCF₃ and –SCH₃—which can enhance binding selectivity through specific interactions with enzyme heteroatoms [2]. Substituting the difluoromethylthio moiety with its chloromethylthio analog (–SCH₂Cl) introduces a reactive alkyl halide with fundamentally different chemical stability and toxicity liability . Furthermore, the pyrimidine scaffold itself confers superior nematicidal activity over the corresponding pyridine-based analogs, making scaffold-level substitution detrimental in agrochemical contexts [3].

Quantitative Differentiation Evidence for Pyrimidine, 2-[(difluoromethyl)thio]- (CAS 129549-96-8) Versus Closest Analogs


Lipophilicity (Hansch πR) of –SCF₂H Versus –SCH₃ and –SCF₃ in Pyrimidine Thioether Series

The –SCF₂H group exhibits a Hansch lipophilicity parameter (πR) of 0.68, which is 21% higher than the –SCH₃ methylthio group (πR = 0.56) but 53% lower than the –SCF₃ trifluoromethylthio group (πR = 1.44) [1]. This intermediate lipophilicity positions 2-[(difluoromethyl)thio]pyrimidine as a unique tool for incrementally adjusting logP/logD without the excessive lipophilicity associated with –SCF₃ analogs that can lead to poor solubility, high metabolic clearance, and off-target promiscuity. The subtle structural change from –CF₃ to –CF₂H produces a dramatic 0.76-unit shift in πR, offering medicinal chemists a precise lipophilicity-tuning handle unavailable with either the non-fluorinated –SCH₃ or the fully fluorinated –SCF₃ congeners [1].

Medicinal chemistry Physicochemical property profiling Lipophilicity tuning

Hydrogen-Bond Donor Capability of –SCF₂H: A Differentiating Feature Absent in –SCF₃ and –SCH₃ Analogs

The proton in the –SCF₂H group is weakly acidic (predicted pKa of the parent compound ≈ –1.17) , endowing the difluoromethylthio moiety with the capacity to act as a lipophilic hydrogen-bond donor. This property allows the –SCF₂H group to engage in specific hydrogen-bonding interactions with heteroatoms (e.g., carbonyl oxygens) in enzyme active sites, potentially improving binding selectivity [1]. Neither the –SCF₃ group (no proton) nor the –SCH₃ group (proton pKa ~40–50, effectively non-donating under physiological conditions) possesses this capability. This functional distinction has led to the recognition of –SCF₂H as a bioisostere of hydroxy (–OH) and thiol (–SH) groups in drug design [1].

Medicinal chemistry Molecular recognition Binding selectivity

Nematicidal Efficacy: Pyrimidine Scaffold Versus Pyridine Scaffold (Head-to-Head Patent Data)

In a head-to-head nematicidal assay against Meloidogyne incognita (root-knot nematode), 2-halogenoalkylthio-substituted pyrimidine derivatives demonstrated 95–100% destruction at an active compound concentration of 20 ppm, while the comparator 2-(dibromofluoromethylthio)-pyridine—a known insecticidal pyridine from the prior art (DE-A 3,510,178)—showed 0% destruction at the identical concentration [1]. The pyrimidine derivatives, including 2-(bromodifluoromethylthio)-pyrimidine (structurally analogous to the target compound, differing only in Br vs. H at the terminal halogen position), achieved 100% nematode destruction, representing a complete efficacy inversion relative to the pyridine scaffold [1]. The patent explicitly claims that the 2-halogenoalkylthio-substituted pyrimidine derivatives 'show a better action as pesticides, in particular as insecticides, acaricides and nematicides, than 2-(dibromofluoromethylthio)-pyridine' [1].

Agrochemical Nematicide Crop protection

Synthetic Accessibility via Chemical Alkylation Versus Electrochemical Monofluorination Route

The target compound, 2-(difluoromethylthio)pyrimidine, can be prepared via direct chemical alkylation of 2-mercaptopyrimidine with chlorodifluoromethane (CHF₂Cl) in isopropanol/water with sodium hydroxide, yielding the isolated product in 49.7% of theory after distillation (bp 95 °C / 20 mmHg) [1]. In contrast, the electrochemical anodic fluorination of 2-methylthiopyrimidine produces 2-(fluoromethylthio)pyrimidine (monofluorinated product) in 63% yield with only a trace amount of the α,α-difluorinated product (the target compound) [2]. The chemical alkylation route using CHF₂Cl and 2-mercaptopyrimidine therefore provides a direct, scalable entry to the –SCF₂H derivative that the electrochemical route cannot efficiently deliver, giving the chemical synthesis approach a clear preparative advantage for bulk procurement [1].

Synthetic chemistry Process chemistry Building block procurement

Metabolic Stability Tunability: –SCF₂H Offers a Regulatable Stability Profile Versus –SCF₃

The difluoromethylthio group (–SCF₂H) is reported to be less stable to acidic and basic environments than its trifluoromethylthio analog (–SCF₃), making it easier to regulate the metabolic stability of drug molecules containing this motif [1]. This differential chemical stability provides medicinal chemists with a tunable handle: –SCF₂H can be strategically employed when –SCF₃-bearing analogs exhibit excessive metabolic persistence leading to undesirable accumulation, or when a prodrug strategy requiring controlled cleavage is envisioned. The reduced electron-withdrawing character of –SCF₂H compared to –SCF₃ also modulates the susceptibility of the adjacent sulfur atom to oxidative metabolism [1].

Drug metabolism Pharmacokinetics Lead optimization

Recommended Application Scenarios for Pyrimidine, 2-[(difluoromethyl)thio]- (CAS 129549-96-8) Based on Verified Differentiation Evidence


Lead Optimization in Drug Discovery Requiring Incremental Lipophilicity Adjustment

When a pyrimidine-based lead series requires a modest increase in lipophilicity beyond what a methylthio substituent (πR = 0.56) can provide, but the trifluoromethylthio analog (πR = 1.44) causes solubility collapse or excessive logP, 2-[(difluoromethyl)thio]pyrimidine delivers a precisely intermediate Hansch parameter of πR = 0.68 [1]. This 0.12 πR unit increment over –SCH₃ is sufficient to enhance membrane permeability while avoiding the ~0.76 πR overshoot of –SCF₃ that commonly leads to off-target binding and metabolic instability. Procurement of this building block enables the systematic exploration of this narrow but critical lipophilicity window [1].

Structure-Based Design Leveraging –SCF₂H as a Hydrogen-Bond Donor Bioisostere

In target enzymes where crystallographic or modeling data suggest that a hydroxy or thiol group interacts with a backbone carbonyl or side-chain heteroatom, replacement with an –SCF₂H-bearing pyrimidine scaffold may preserve the hydrogen-bonding interaction while adding favorable lipophilic contacts [2]. The weakly acidic proton of the –SCF₂H group (predicted pKa ≈ –1.17 for the parent compound) [1] can engage in specific H-bond donor interactions that are structurally impossible with –SCF₃ or –SCH₃ substituents. This scenario is particularly relevant for HIV-1 reverse transcriptase NNRTI programs, where difluoromethylbenzoxazole pyrimidine thioether derivatives have demonstrated potent inhibition (EC₅₀ ~ 6.4 nM against HIV-1 IIIB) with excellent selectivity indices (>15,477) [3].

Agrochemical Nematicide Development Targeting Meloidogyne and Globodera Species

For crop protection programs targeting root-knot nematodes (Meloidogyne incognita) and potato cyst nematodes (Globodera rostochiensis), the 2-halogenoalkylthio-pyrimidine scaffold has demonstrated 95–100% nematode destruction at 20 ppm in standardized soil assays, while the corresponding pyridine analog showed 0% efficacy at the identical concentration [4]. This categorical scaffold advantage justifies procurement of 2-[(difluoromethyl)thio]pyrimidine as a starting material for nematicide SAR expansion, particularly given its practical synthesis from 2-mercaptopyrimidine and chlorodifluoromethane at 49.7% yield [4].

Synthetic Methodology Development for Late-Stage –SCF₂H Installation

Research groups developing new difluoromethylthiolation reagents require well-characterized, structurally simple –SCF₂H-bearing heterocycles as benchmark substrates for reaction optimization. 2-[(Difluoromethyl)thio]pyrimidine, with its unambiguous ¹H, ¹³C, and ¹⁹F NMR spectra registered in the Wiley KnowItAll spectral library [5] and its straightforward preparation from commodity reagents, serves as an ideal model substrate for validating the scope and efficiency of emerging electrophilic, nucleophilic, and radical –SCF₂H transfer methodologies [2].

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